6-Chloro-2-methylquinolin-4-ol

Description

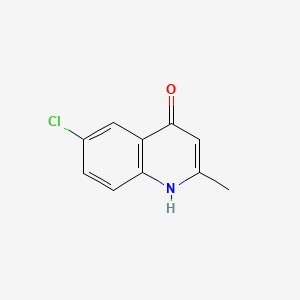

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDMRXDQWBBKBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10935450 | |

| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15644-86-7 | |

| Record name | 6-Chloro-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15644-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10935450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-CHLORO-2-METHYL-4-QUINOLINOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-ol: Core Properties and Scientific Context

Abstract

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, spectroscopic characterization, and potential applications of this compound. As a member of the quinoline class of heterocyclic compounds, this molecule serves as a significant scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical nature and pharmacological context, grounded in established scientific literature.

Introduction: The Significance of the Quinoline Scaffold

Quinoline, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] this compound is a specific derivative that combines the core quinoline structure with key functional groups: a hydroxyl group at the 4-position, a methyl group at the 2-position, and a chloro substituent on the benzene ring. This unique combination of features makes it a valuable intermediate in the synthesis of more complex, biologically active molecules, particularly in the development of novel therapeutic agents.[6]

Core Chemical Identity and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and associated identifiers. These properties are critical for its accurate documentation, handling, and use in experimental settings.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 15644-86-7[7] |

| Molecular Formula | C₁₀H₈ClNO[7] |

| Molecular Weight | 193.63 g/mol [7][8] |

| Canonical SMILES | CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl |

| InChI Key | VGDMRXDQWBBKBW-UHFFFAOYSA-N[7] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 2: Physical Properties

| Property | Value / Remarks |

| Appearance | Expected to be a solid at room temperature.[7] |

| Melting Point | Data not widely available. For the related 2-methylquinolin-4-ol, the melting point is high, suggesting thermal stability. |

| Solubility | Expected to have limited aqueous solubility but enhanced solubility in organic solvents like DMSO or DMF, a common trait for quinoline derivatives.[9] |

| Tautomerism | Exists in equilibrium with its keto tautomer, 6-chloro-2-methyl-1H-quinolin-4-one. The keto form is generally more stable. |

Synthesis and Characterization

General Synthesis Strategies

The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach-Knorr synthesis being a primary method.[10] This reaction involves the condensation of an aniline with a β-ketoester. For this compound, the logical precursors are 4-chloroaniline and ethyl acetoacetate.

Experimental Protocol: Conrad-Limpach Synthesis

-

Step 1: Condensation: Mix equimolar amounts of 4-chloroaniline and ethyl acetoacetate. The mixture can be heated gently (e.g., at 100-120 °C) with or without an acid catalyst to form the intermediate ethyl 3-((4-chlorophenyl)amino)but-2-enoate. Water is removed as the reaction progresses.

-

Step 2: Cyclization: The intermediate is added to a high-boiling point solvent (e.g., Dowtherm A) and heated to a high temperature (typically ~250 °C). This induces thermal cyclization to form the quinolinol ring system.

-

Step 3: Work-up and Purification: After cooling, the reaction mixture is treated with a solvent like hexane or ether to precipitate the crude product. The solid product is then collected by filtration and can be purified by recrystallization from a suitable solvent such as ethanol or DMF to yield pure this compound.

Diagram 2: Synthetic Workflow via Conrad-Limpach Reaction

Caption: General workflow for the synthesis of this compound.

Spectroscopic Profile

Structural confirmation of the synthesized compound relies on a suite of analytical techniques. While specific experimental spectra for this compound are not widely published, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[11][12]

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic Protons: Signals expected in the δ 7.0–8.5 ppm range. The protons on the chlorinated ring will show characteristic splitting patterns. - Methyl Protons: A singlet around δ 2.3–2.6 ppm. - Hydroxyl Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (keto form): A signal around δ 170-180 ppm. - Aromatic Carbons: Multiple signals in the δ 110–150 ppm range. - Methyl Carbon: A signal in the aliphatic region, around δ 18-25 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band in the 3200–3400 cm⁻¹ region (enol form). - N-H Stretch: A band around 3300 cm⁻¹ (keto form). - C=O Stretch: A strong absorption band around 1650–1670 cm⁻¹ (keto form). - C=C & C=N Stretches: Aromatic and ring stretching bands in the 1500–1620 cm⁻¹ region. - C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z ≈ 193. - Isotopic Peak (M+2): A characteristic peak at m/z ≈ 195 with an intensity of about one-third of the M⁺ peak, confirming the presence of one chlorine atom. |

Diagram 3: Structural Characterization Workflow

Caption: Workflow for the structural confirmation of synthesized compounds.

Chemical Reactivity and Tautomerism

The chemical behavior of this compound is dictated by its functional groups and the tautomeric equilibrium between the hydroxy (enol) form and the quinolinone (keto) form.

Keto-Enol Tautomerism

4-Hydroxyquinolines exist as an equilibrium mixture of the -ol and -one tautomers. For most 4-hydroxyquinolines, the quinolin-4-one (keto) form predominates in solution and in the solid state due to the stability of the amide group. This equilibrium is crucial as it influences the compound's reactivity and its potential as a hydrogen bond donor and acceptor in biological systems.

Diagram 4: Tautomeric Equilibrium

Caption: Keto-enol tautomerism of the this compound scaffold.

Reactivity

-

At the Hydroxyl/Amide Group: The oxygen and nitrogen atoms are nucleophilic. The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. The amide nitrogen in the keto form can be alkylated under appropriate basic conditions.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution (e.g., nitration, halogenation). The hydroxyl group is strongly activating, directing incoming electrophiles primarily to the 3-position. The chloro group is deactivating but ortho-, para-directing. The overall regioselectivity will be a balance of these electronic effects.

-

At the Chloro Group: The C-Cl bond on the aromatic ring is generally unreactive towards nucleophilic substitution but can be displaced under forcing conditions (e.g., high temperature/pressure or with specific metal catalysts).

Biological and Pharmacological Context

The quinoline nucleus is a cornerstone of many therapeutic agents.[5] While specific biological data for this compound is limited, its structural motifs suggest significant potential for pharmacological activity, drawing parallels from related compounds.

-

Antimalarial Potential: Chloroquine, a famous antimalarial drug, is a 4-aminoquinoline derivative. The presence of the chlorine at a similar position (position 6 vs. 7 in chloroquine) and the quinoline core suggest that this compound is a highly relevant intermediate for the synthesis of antimalarial compounds.[6]

-

Anticancer Activity: Many quinoline derivatives have been investigated as anticancer agents.[2][4] They can exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of DNA synthesis, or induction of apoptosis.[3][4][13] The 4-quinolone scaffold, in particular, is present in compounds that target enzymes like topoisomerase.

-

Antimicrobial Properties: The fluoroquinolones (e.g., ciprofloxacin) are a major class of broad-spectrum antibiotics.[2] While this compound is not a fluoroquinolone, the underlying quinolone structure is a key pharmacophore for antibacterial activity.[14]

Diagram 5: Potential Biological Target Inhibition

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound [myskinrecipes.com]

- 7. 6-Chloro-4-hydroxy-2-methylquinoline | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Chloro-4-methyl-quinolin-6-ol | C10H8ClNO | CID 766382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-2-methylquinolin-4-ol and its Tautomer, 6-Chloro-2-methyl-1H-quinolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-2-methylquinolin-4-ol, with a primary focus on its stable tautomeric form, 6-chloro-2-methyl-1H-quinolin-4-one (CAS No. 15644-86-7). Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities. This guide delves into the chemical identity, structure, synthesis, physicochemical properties, and potential applications of this compound, offering a valuable resource for researchers in drug discovery and development.

Chemical Identity and Structure

CAS Number: 15644-86-7[1]

IUPAC Name: 6-chloro-2-methyl-1H-quinolin-4-one

Synonyms: this compound

Molecular Formula: C₁₀H₈ClNO

Molecular Weight: 193.63 g/mol

The structure of this compound exists in a tautomeric equilibrium with its keto form, 6-chloro-2-methyl-1H-quinolin-4-one. In the solid state and in most solutions, the quinolinone form is the predominant and more stable tautomer. This guide will primarily refer to the compound as 6-chloro-2-methyl-1H-quinolin-4-one, in line with its CAS registration.

Chemical Structure:

Caption: Chemical structure of 6-Chloro-2-methyl-1H-quinolin-4-one.

Synthesis of 6-Chloro-2-methyl-1H-quinolin-4-one

The synthesis of 6-chloro-2-methyl-1H-quinolin-4-one can be achieved through several established methods for quinoline ring formation. A common and effective approach is the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester, followed by cyclization.

Conrad-Limpach-Knorr Synthesis

This method provides a direct route to the quinolin-4-one scaffold. The key steps involve the reaction of 4-chloroaniline with ethyl acetoacetate.

Reaction Scheme:

Caption: Synthetic pathway for 6-Chloro-2-methyl-1H-quinolin-4-one.

Detailed Experimental Protocol:

-

Condensation: In a round-bottom flask, equimolar amounts of 4-chloroaniline and ethyl acetoacetate are mixed. A catalytic amount of a weak acid, such as acetic acid, can be added. The mixture is heated at a temperature of 140-150°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The intermediate anilinocrotonate is then added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to approximately 250°C. This high temperature facilitates the intramolecular cyclization to form the quinolinone ring. The reaction is typically complete within 15-30 minutes.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the product. The crude product is then collected by filtration, washed with the solvent to remove impurities, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 6-chloro-2-methyl-1H-quinolin-4-one is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| Appearance | Off-white to gray solid | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Spectroscopic Data and Characterization

The structural confirmation of synthesized 6-chloro-2-methyl-1H-quinolin-4-one is performed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the quinoline ring, and the methyl carbon. A known ¹³C NMR spectrum for the related compound 6-Chloro-4-methyl-2(1H)-quinolinone (CAS 2585-04-8) can be used for comparative analysis.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching of the quinolone ring (around 1650-1670 cm⁻¹), and C-Cl stretching.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 193. The presence of the chlorine atom will be indicated by a characteristic isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak.

Applications in Research and Drug Development

Quinolin-4-one derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[4]

Potential as Antimalarial Agents

Derivatives of the 6-chloro-2-methyl-4(1H)-quinolone scaffold have been investigated for their efficacy against multiple stages of Plasmodium, the parasite responsible for malaria.[1] These compounds have shown potent activity against drug-resistant strains of P. falciparum. The presence of the chloro group at the 6-position has been identified as beneficial for antimalarial activity.[1]

Antimicrobial and Anticancer Activity

The quinolinone core is present in numerous antibacterial agents.[4] Furthermore, various quinoline derivatives have demonstrated potential as anticancer agents.[5] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation. The specific biological activities of 6-chloro-2-methyl-1H-quinolin-4-one would require further investigation, but its structural similarity to other bioactive quinolones suggests it as a promising candidate for screening in these therapeutic areas.

Conclusion

6-Chloro-2-methyl-1H-quinolin-4-one is a valuable heterocyclic compound with significant potential in medicinal chemistry. This technical guide has provided a detailed overview of its chemical identity, synthesis, and known and potential applications. The synthetic route via the Conrad-Limpach-Knorr reaction offers a reliable method for its preparation, and its structural features make it a compelling candidate for further investigation in the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology.

References

- Manandhar, M., et al. (2019). Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium. Journal of Medicinal Chemistry, 62(3), 1315-1332.

- Chemical Synthesis Database. (2025). 6-chloro-4-(methylsulfinyl-methyl)-1H-quinolin-2-one.

- SpectraBase. (n.d.). 6-Chloro-4-methyl-2(1H)-quinolinone.

- Cieplik, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 163.

- I.O. Al-jihad, et al. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Delivery Technology, 8(3), 123-131.

- Shinde, A., et al. (2020). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Journal of the Iranian Chemical Society, 17, 2439-2448.

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

- Google Patents. (n.d.). Improved Method of Making Itraconazole.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS.

- Frontiers in Chemistry. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1368021.

Sources

- 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Chloro-2-hydroxy-4-methylquinoline | 2585-04-8 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 6-Chloro-2-methylquinolin-4-ol

This technical guide provides a comprehensive examination of the tautomeric equilibrium of 6-Chloro-2-methylquinolin-4-ol, a crucial aspect for researchers, scientists, and drug development professionals. Understanding the delicate balance between its keto and enol forms is paramount for predicting its chemical behavior, biological activity, and for the rational design of novel therapeutics.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry.[1] In heterocyclic compounds like quinolines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent and influential. The 4-hydroxyquinoline scaffold, a core component in numerous biologically active molecules, exists in a tautomeric equilibrium with its 4-quinolone counterpart.[2][3] This equilibrium is not a mere chemical curiosity; it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, thereby directly impacting its interaction with biological targets.[4][5]

For this compound, the central focus of this guide, the tautomeric interplay is between the enol form (this compound) and the keto form (6-chloro-2-methyl-1,4-dihydroquinolin-4-one). The position of this equilibrium is subtly influenced by the electronic effects of the substituents on the quinoline ring, as well as by the surrounding chemical environment.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen at the 4-position and the nitrogen at the 1-position of the quinoline ring.

Caption: Tautomeric equilibrium of this compound.

In the solid state and in many solutions, the keto form of 4-quinolones is generally favored due to the stability conferred by the amide group within the heterocyclic ring.[6][7] However, the precise position of the equilibrium for this compound is a subject of nuanced investigation, influenced by several factors.

Influence of Substituents

The electronic nature of the substituents on the quinoline ring plays a critical role in determining the predominant tautomer.

-

2-Methyl Group: The electron-donating nature of the methyl group at the C2 position can influence the electron density of the heterocyclic ring.

-

6-Chloro Group: The chloro group at the C6 position exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. The net effect of this substitution on the tautomeric equilibrium requires careful experimental evaluation.

Solvent Effects

The polarity of the solvent can significantly shift the tautomeric equilibrium. Polar protic solvents can stabilize both tautomers through hydrogen bonding, while nonpolar solvents may favor the less polar tautomer. A comprehensive analysis across a range of solvents is essential for a complete understanding.

Synthesis and Characterization

A robust synthetic protocol is fundamental to obtaining high-purity this compound for detailed tautomeric analysis. The Conrad-Limpach reaction is a widely applicable method for the synthesis of 2-methylquinolin-4-ols.[8]

Synthetic Protocol: Modified Conrad-Limpach Reaction

This protocol outlines a general procedure that can be adapted for the synthesis of this compound.

Step 1: Formation of the β-enamino ester

-

In a round-bottom flask, dissolve 1 equivalent of 4-chloroaniline in a minimal amount of a suitable solvent, such as ethanol.

-

Add 1.1 equivalents of ethyl acetoacetate to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the reaction.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude ethyl 3-((4-chlorophenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization

-

Add the crude β-enamino ester to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization.

-

Monitor the formation of the quinolin-4-ol product by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will typically precipitate out of the solution.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure this compound.

Sources

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

solubility of 6-Chloro-2-methylquinolin-4-ol in organic solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-2-methylquinolin-4-ol in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility and presents detailed, field-proven experimental protocols for its accurate measurement. The guide is structured to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to assess the solubility profile of this compound and its analogs, a critical step in advancing research and development.

Introduction: The Significance of Solubility for a Privileged Scaffold

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The specific substitution pattern of this compound—featuring a chloro group at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position—creates a unique physicochemical profile that dictates its behavior in biological and chemical systems.

This guide, therefore, serves as a comprehensive resource, shifting the focus from a simple data repository to a foundational manual that explains the causality behind solubility phenomena and provides robust, self-validating protocols for its experimental determination.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a useful heuristic: a solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Molecular Structure and Tautomerism

The structure of this compound provides several clues to its expected solubility:

-

Quinolin-4-ol Core: This heterocyclic system can exist in two tautomeric forms: the enol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This tautomerism influences its hydrogen bonding capabilities, as the enol form has a hydroxyl group (H-bond donor and acceptor) while the keto form has an N-H group (H-bond donor) and a carbonyl group (H-bond acceptor).

-

Substituent Effects:

-

6-Chloro Group: The electronegative chlorine atom at the 6-position makes the molecule more lipophilic and is expected to decrease its solubility in polar solvents like water.

-

2-Methyl Group: This small alkyl group slightly increases the molecule's nonpolar character, further enhancing its lipophilicity.

-

4-Hydroxyl/Keto Group: This polar functional group is the primary site for hydrogen bonding, which can promote solubility in polar protic solvents.

-

Based on these features, this compound is predicted to have poor aqueous solubility but significantly better solubility in various organic solvents, particularly those that can engage in hydrogen bonding or have suitable polarity to solvate the quinoline ring system.

Caption: Relationship between molecular features and predicted solubility.

Solvent Properties and Their Impact

The choice of solvent is paramount. Key solvent properties to consider include:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the polar hydroxyl/keto group of the molecule.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are polar and can act as hydrogen bond acceptors but not donors. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are particularly effective at dissolving a wide range of organic molecules and are likely to be good solvents for this compound.[4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Due to the polar nature of the quinolin-4-ol core, solubility is expected to be very low in nonpolar solvents.

A study on the related compound 5-chloro-8-hydroxyquinoline found its mole fraction solubility at 298.15 K to be highest in 1,4-dioxane, followed by ether alcohols, acetates, and acetone, with much lower solubility in alcohols like methanol and ethanol.[5] This suggests that for chloro-substituted quinolinols, hydrogen bond acceptance and other solvent-solute interactions can be more significant than the solvent's ability to donate hydrogen bonds.

Experimental Determination of Thermodynamic Solubility

Thermodynamic or equilibrium solubility is the concentration of a solute dissolved in a solvent when the system is at equilibrium with an excess of undissolved solid. The Shake-Flask method is the gold-standard technique for this measurement due to its reliability and directness.[6]

The Shake-Flask Protocol: A Step-by-Step Guide

This protocol describes a universally applicable method for determining the equilibrium solubility of this compound.

Core Principle: An excess of the solid compound is agitated in a known volume of the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.[7]

Materials:

-

Pure this compound (purity > 99%)

-

High-purity organic solvents (HPLC grade or equivalent)

-

Glass vials with Teflon-lined screw caps

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" is critical; a visible amount of solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the vials at a constant temperature for a predetermined time. A duration of 24 to 48 hours is typically sufficient to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the saturated solution from the solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles.

-

Quantification: Analyze the concentration of the solute in the filtered saturated solution using a pre-validated analytical method, as described below.

Analytical Quantification Methods

The choice of analytical technique depends on the compound's properties and available instrumentation.

A. UV-Vis Spectrophotometry This method is rapid and effective for compounds with a strong chromophore, like quinolines.

-

Protocol:

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to generate a linear calibration curve.

-

Analyze Sample: Accurately dilute the filtered saturated solution with a known volume of the solvent to ensure its absorbance falls within the linear range of the calibration curve.[8]

-

Measure and Calculate: Measure the absorbance of the diluted sample. Use the calibration curve equation to calculate the concentration in the diluted sample, and then account for the dilution factor to determine the original solubility.

-

B. High-Performance Liquid Chromatography (HPLC) HPLC offers high specificity and sensitivity and is the preferred method when dealing with complex mixtures or when UV-Vis is not suitable.

-

Protocol:

-

Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound.

-

Create a Calibration Curve: Inject known concentrations of the compound and plot the resulting peak area versus concentration.

-

Analyze Sample: Inject a known volume of the filtered saturated solution (diluted if necessary) into the HPLC system.

-

Calculate: Determine the concentration from the peak area using the calibration curve.

-

Data Presentation and Workflow Visualization

Systematic recording of experimental data is essential for comparison and analysis. The following table provides a template for organizing experimentally determined solubility values.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent Name | Solvent Class | Dielectric Constant (20°C)[9] | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|---|

| Methanol | Polar Protic | 32.7 | 25.0 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 24.6 | 25.0 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 21.0 | 25.0 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 36.6 | 25.0 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 6.0 | 25.0 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Polar Aprotic | 38.3 | 25.0 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.0 | 25.0 | Experimental Value | Calculated Value |

| Dichloromethane | Halogenated | 9.1 | 25.0 | Experimental Value | Calculated Value |

| Toluene | Nonpolar | 2.4 | 25.0 | Experimental Value | Calculated Value |

| Hexane | Nonpolar | 1.9 | 25.0 | Experimental Value | Calculated Value |

Note: The molecular weight of this compound is 193.63 g/mol .[10]

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While specific solubility data for this compound remains elusive in the public domain, a robust understanding of its molecular structure and the principles of solubility allows for strong predictions of its behavior. The compound is expected to be poorly soluble in water and nonpolar organic solvents but should exhibit moderate to high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. This guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to independently and accurately determine the solubility of this compound. The generation of such data is a crucial step that will undoubtedly facilitate its advancement in drug discovery, process chemistry, and materials science.

References

- Carvajal-Lara, T., Zhang, Y., & Taylor, L. S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. [Link]

- BenchChem. (2025). An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. BenchChem Technical Guides.

- BenchChem. (2025).

- BenchChem. (2025). Solubility profile of 6-Chloro-2-phenylquinolin-4-ol in common lab solvents. BenchChem Technical Guides.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 6-Chloro-2-phenylquinolin-4-ol: A Technical Guide. BenchChem Technical Guides.

- ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.

- Zhang, N., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2999. [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. BenchChem Technical Guides.

- Wikipedia. Quinoline. [Link]

- Al-Ostoot, F. H., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18515-18542. [Link]

- Lund University Publications. (2006).

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

- IOSR Journal of Pharmacy and Biological Sciences. (2014). Comprehensive Study of Substituted Quinoline Derivatives and evaluated for their biological activities. [Link]

- SlideShare. (2018). solubility experimental methods.pptx. [Link]

- ACS Omega. (2024). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. [Link]

- International Journal for Multidisciplinary Research. (2024).

- PubChem. 2-Chloro-4-methyl-quinolin-6-ol. [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Physical and Chemical Properties of 6-Methoxy-4-methylquinolin-2-ol. BenchChem Technical Guides.

- DergiPark. (2023).

- ResearchGate. (2023). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline | Request PDF. [Link]

- PubChem. 6-Chloro-4-quinolinol. [Link]

- Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 6-Chloroquinoline in Organic Solvents. BenchChem Technical Guides.

- MDPI. (2020). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. [Link]

- ResearchGate. (2019).

- The Journal of Organic Chemistry. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

- ResearchGate. (2024). Quinoline derivatives (organic compounds) and their properties. [Link]

- MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- PubChem. 6-Methylquinoline. [Link]

- University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

- PubChem. 6-Chloro-4-methylhexan-2-ol. [Link]

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. 2-Chloro-4-methyl-quinolin-6-ol | C10H8ClNO | CID 766382 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the primary synthetic pathways to 6-Chloro-2-methylquinolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. As a senior application scientist, this document moves beyond simple procedural lists to offer insights into the mechanistic underpinnings and critical experimental parameters that govern the successful synthesis of this important quinoline derivative.

The Strategic Importance of the Quinoline Core

The quinoline ring system is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific substitution pattern of this compound makes it a valuable intermediate for the development of novel pharmaceuticals. The strategic placement of the chloro, methyl, and hydroxyl groups provides multiple points for further functionalization, allowing for the fine-tuning of its pharmacological profile.

Primary Synthesis Pathway: The Conrad-Limpach Reaction

The most direct and widely employed method for the synthesis of 4-hydroxyquinolines, such as this compound, is the Conrad-Limpach synthesis.[3][4] This reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate, followed by a high-temperature thermal cyclization.

The selection of starting materials is critical. For the synthesis of this compound, the logical precursors are 4-chloroaniline and ethyl acetoacetate .

Mechanistic Insights

The Conrad-Limpach reaction is a classic example of a condensation followed by an intramolecular cyclization.[3] The reaction's success hinges on controlling the conditions to favor the desired 4-hydroxyquinoline product over the isomeric 2-hydroxyquinoline, which can arise from the competing Knorr synthesis pathway.[5]

Step 1: Condensation to form Ethyl 3-(4-chloroanilino)but-2-enoate

At lower temperatures (typically around room temperature to 140°C), the amino group of 4-chloroaniline nucleophilically attacks the more electrophilic keto-carbonyl of ethyl acetoacetate.[6] This is a kinetically controlled process that, after dehydration, yields the stable β-aminoacrylate intermediate (an enamine ester).[5]

Step 2: Thermal Cyclization

This step is the thermodynamic heart of the synthesis and requires significantly higher temperatures, often exceeding 250°C.[3][7] The high thermal energy is necessary to overcome the activation barrier for the intramolecular cyclization of the β-aminoacrylate onto the aromatic ring, which transiently disrupts the ring's aromaticity.[8] This is followed by the elimination of ethanol to re-aromatize the newly formed heterocyclic ring, yielding the final this compound product. The use of a high-boiling, inert solvent such as diphenyl ether or mineral oil is crucial for achieving the necessary temperatures and improving yields.[3][7]

Caption: Conrad-Limpach pathway for this compound synthesis.

Experimental Protocol: Conrad-Limpach Synthesis

This protocol is a representative procedure based on established principles for the synthesis of 4-hydroxyquinolines.

Materials:

-

4-Chloroaniline

-

Ethyl acetoacetate

-

Diphenyl ether (or mineral oil)

-

Ethanol

-

Hexane (or other non-polar solvent for washing)

Procedure:

-

Condensation: In a round-bottom flask, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to facilitate the reaction. Heat the mixture to approximately 140-150°C for 1-2 hours. The progress of the reaction can be monitored by observing the collection of water in a Dean-Stark trap.

-

Cyclization: To the flask containing the intermediate β-aminoacrylate, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to a high temperature (typically 250-260°C) and maintain this temperature for 30-60 minutes. Ethanol will distill off during this process.[7]

-

Isolation and Purification: Allow the reaction mixture to cool. The product will often precipitate from the high-boiling solvent. Add a non-polar solvent like hexane to dilute the mixture and facilitate filtration. Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the residual high-boiling solvent.[7]

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.[7][9]

The Competing Pathway: Knorr Quinoline Synthesis

It is imperative for the synthetic chemist to understand the Knorr synthesis, as it represents a potential side reaction or an alternative pathway depending on the reaction conditions.[5] The Knorr synthesis leads to the formation of 2-hydroxyquinolines.

Mechanistic Divergence

The key difference lies in the initial condensation step. If the reaction is carried out under conditions that favor thermodynamic control from the outset (e.g., strong acid at slightly elevated temperatures), the aniline may attack the less reactive ester carbonyl of the β-ketoester to form an anilide intermediate.[6] This anilide then undergoes cyclization to form the 2-hydroxyquinoline isomer.

| Feature | Conrad-Limpach Synthesis | Knorr Synthesis |

| Product | 4-Hydroxyquinoline | 2-Hydroxyquinoline |

| Initial Attack | Keto-carbonyl (more reactive) | Ester-carbonyl (less reactive) |

| Intermediate | β-Aminoacrylate (Enamine) | Acetoacetanilide (Anilide) |

| Conditions | Lower temp condensation, then high temp cyclization | Generally, conditions favoring anilide formation |

Table 1. Comparison of Conrad-Limpach and Knorr Synthesis Pathways.

Caption: Competing Conrad-Limpach and Knorr synthesis pathways.

Alternative Synthetic Routes

While the Conrad-Limpach reaction is the most direct route, other classical methods for quinoline synthesis can be adapted.

-

Gould-Jacobs Reaction: This method involves the reaction of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[10][11] For the target molecule, this would require a more complex starting material than ethyl acetoacetate and subsequent decarboxylation, making it a less direct pathway.[11][12]

-

Friedländer Synthesis: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[1][13] While a versatile method for quinoline synthesis in general, it is not the most straightforward approach for this compound due to the required starting materials.

Purification and Characterization

The purity of the final compound is paramount for its use in drug development.

-

Purification: Recrystallization is the most common and effective method for purifying the solid product.[9] Solvents such as ethanol, methanol, or acetic acid are often suitable.[7] For more challenging purifications, column chromatography on silica gel may be employed.

-

Characterization: A suite of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the hydroxyl group and C=O stretch of the quinolone tautomer.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Conclusion

The synthesis of this compound is most effectively achieved via the Conrad-Limpach reaction, utilizing 4-chloroaniline and ethyl acetoacetate as readily available starting materials. A thorough understanding of the reaction mechanism, particularly the temperature-dependent control that favors the desired 4-hydroxyquinoline product over the Knorr-derived 2-hydroxy isomer, is essential for maximizing yields and ensuring product purity. Careful control of the high-temperature cyclization step and appropriate selection of a high-boiling solvent are critical for the success of this synthesis. Rigorous purification and characterization are necessary to validate the final product for its intended applications in research and drug development.

References

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- Synthesis of quinolines. Organic Chemistry Portal.

- Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. ResearchGate.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.

- Synthesis of Quinoline and derivatives.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.

- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.

- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.

- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. Benchchem.

- Conrad-Limpach Reaction.

- Conrad–Limpach synthesis. Wikipedia.

- Conrad-limpach-knorr synthesis of Quinolone. YouTube.

- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University.

- Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate.

- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH.

- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.

- Gould–Jacobs reaction. Wikipedia.

- On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry (RSC Publishing).

- Gould Jacobs Quinoline forming reaction.

- Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem.

- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystallization. Benchchem.

- optimizing reaction conditions for the synthesis of 4-amino-6,8-difluoro-2-methylquinoline. Benchchem.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. du.edu.eg [du.edu.eg]

An In-Depth Technical Guide on the Conrad-Limpach Synthesis of 6-Chloro-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the Conrad-Limpach synthesis for the preparation of 6-Chloro-2-methylquinolin-4-ol, a key intermediate in medicinal chemistry. The document delves into the reaction's mechanistic underpinnings, offers a detailed experimental protocol, and discusses critical process parameters and purification strategies.

Introduction: The Significance of the Quinolone Scaffold

Quinoline derivatives are a cornerstone in pharmaceutical sciences, exhibiting a broad spectrum of biological activities. The 4-hydroxyquinoline moiety, in particular, is a privileged scaffold found in numerous therapeutic agents. The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules with potential applications in various disease areas. The Conrad-Limpach synthesis, a classic and reliable method for constructing the 4-hydroxyquinoline core, proceeds through the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[1]

The Conrad-Limpach Synthesis: A Mechanistic Perspective

The Conrad-Limpach synthesis is a two-step process for preparing 4-quinolones from anilines and β-ketoesters.[2] The reaction was first reported by Max Conrad and Leonhard Limpach in 1887.[2][3]

Step 1: Formation of the Enamine Intermediate

The synthesis commences with the reaction between 4-chloroaniline and ethyl acetoacetate. The initial step is the nucleophilic attack of the aniline nitrogen on the keto group of the β-ketoester, forming a tetrahedral intermediate.[4] This is followed by protonation and dehydration to yield a Schiff base, which then tautomerizes to the more stable enamine intermediate, ethyl 3-((4-chlorophenyl)amino)but-2-enoate.[1][4] This reaction is typically catalyzed by a small amount of acid and is driven by the removal of water.

Step 2: Thermal Cyclization

The crucial and rate-determining step is the high-temperature intramolecular cyclization of the enamine intermediate.[4] This electrocyclic ring-closing reaction requires significant thermal energy, typically temperatures around 250°C, to overcome the activation barrier and disrupt the aromaticity of the aniline ring.[2][4][5] The cyclization is followed by the elimination of ethanol to form the final product, this compound.[3][4] The use of a high-boiling, inert solvent is often critical for achieving high yields in this step.[4][5] The final product exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form, with the quinolone form generally predominating.[4]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Toxic, handle with appropriate PPE. |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 | Corrosive, handle with care. |

| High-boiling inert solvent | - | - | - | e.g., Dowtherm A, mineral oil. |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For purification. |

| Xylene | C₈H₁₀ | 106.16 | 1330-20-7 | For workup. |

| Hydrochloric acid (catalyst) | HCl | 36.46 | 7647-01-0 | Concentrated. |

Step-by-Step Synthesis Workflow

Part A: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 4-chloroaniline and ethyl acetoacetate.

-

Add a catalytic amount (a few drops) of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to approximately 100-140°C with continuous stirring for 2-4 hours.[1]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step or purified if necessary.

Part B: Thermal Cyclization to this compound

-

To the flask containing the crude enamine intermediate, add a high-boiling point inert solvent such as Dowtherm A or mineral oil.

-

Heat the mixture to a high temperature, typically around 250°C, with vigorous stirring.[1][5] This high temperature is crucial for the intramolecular cyclization.

-

Maintain this temperature for 1-2 hours, during which ethanol will be eliminated and distill off.[5]

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool. The product may precipitate upon cooling.

-

Dilute the cooled reaction mixture with a solvent like xylene or petroleum ether to facilitate further precipitation of the product.[1]

-

Collect the solid product by filtration using a Buchner funnel.

Purification of Crude this compound

Recrystallization is a highly effective method for purifying the crude product.[6]

-

Solvent Selection: Ethanol is a commonly used solvent for the recrystallization of quinolone derivatives.[5][6]

-

Dissolution: Transfer the crude solid to an Erlenmeyer flask and add the minimum amount of hot ethanol required to achieve complete dissolution with stirring.[6]

-

Decolorization (Optional): If the solution is colored by impurities, a small amount of activated charcoal can be added to the hot solution, which is then briefly boiled and subjected to hot filtration to remove the charcoal.[6]

-

Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[6] Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

An alternative purification method involves dissolving the crude product in an aqueous sodium hydroxide solution and re-precipitating it by adding an acid like hydrochloric or acetic acid to a pH of approximately 6.[1]

Visualization of Key Processes

Reaction Mechanism

Caption: Mechanism of the Conrad-Limpach Synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Troubleshooting and Optimization

-

Low Yields: Low yields in the Conrad-Limpach synthesis are often attributed to an insufficient cyclization temperature.[5] Ensuring the reaction reaches and maintains a temperature of at least 250°C is critical. The choice of a high-boiling inert solvent like mineral oil or diphenyl ether can significantly improve yields compared to solvent-free conditions.[5] Purity of the starting materials is also paramount.

-

Side Products: A potential side reaction is the Knorr synthesis, which can occur if the initial condensation happens at the ester group of the β-ketoester instead of the keto group, leading to the formation of the isomeric 2-hydroxyquinoline.[3] This is generally favored at higher initial reaction temperatures, whereas the Conrad-Limpach product is the kinetic product formed at lower temperatures.[4]

Safety Considerations

-

This synthesis should be performed in a well-ventilated fume hood.

-

4-Chloroaniline is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[1]

-

The high temperatures required for the cyclization step necessitate careful handling and appropriate heating apparatus.

Conclusion

The Conrad-Limpach synthesis remains a robust and valuable method for the preparation of 4-hydroxyquinolines such as this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly the high temperature required for cyclization, and effective purification techniques are essential for obtaining the desired product in high yield and purity. This guide provides the foundational knowledge for researchers to successfully implement this synthesis in their work.

References

- Conrad–Limpach synthesis - Wikipedia. (n.d.).

- Conrad-Limpach Synthesis. (n.d.). SynArchive.

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.). ResearchGate.

- Application Note: Purification of Crude 6-Chloro-2-phenylquinolin-4-ol by Recrystalliz

- Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol. (2025). BenchChem.

- Technical Support Center: Synthesis of 6-Chloro-2-phenylquinolin-4-ol. (2025). BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Conrad-Limpach Reaction: Mechanism and Regioselectivity with Substituted Anilines

This guide provides an in-depth exploration of the Conrad-Limpach reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinolines. We will dissect the core mechanism, analyze the critical influence of temperature on reaction pathways, and provide a detailed examination of how substituents on the aniline precursor dictate the regiochemical outcome. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, practical understanding of this versatile synthetic tool.

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials like quinine to modern antibacterial and anticancer drugs[1][2]. The Conrad-Limpach synthesis, first reported by Max Conrad and Leonhard Limpach in 1887, remains a highly effective and widely utilized method for constructing the 4-hydroxyquinoline (or 4-quinolone) ring system[3][4][5]. At its core, the reaction involves the condensation of an aromatic amine (an aniline) with a β-ketoester[3][5]. Understanding the nuances of its mechanism is paramount for controlling its outcome, particularly when employing structurally diverse substituted anilines.

The Core Mechanism: A Tale of Two Temperatures

The reaction between an aniline and a β-ketoester, such as ethyl acetoacetate, presents two electrophilic sites for nucleophilic attack by the aniline nitrogen: the highly reactive ketone carbonyl and the less reactive ester carbonyl[3]. The reaction's regiochemical outcome is critically dependent on temperature, a classic example of kinetic versus thermodynamic control[6][7].

-

Low Temperature (Kinetic Control): The Conrad-Limpach Pathway At or near room temperature, the reaction is under kinetic control. The aniline preferentially attacks the more electrophilic ketone carbonyl, a process that is rapid and reversible[3][7]. This leads to the formation of a β-aminoacrylate (an enamine ester), the key intermediate for the Conrad-Limpach synthesis, which ultimately yields a 4-hydroxyquinoline [3][6].

-

High Temperature (Thermodynamic Control): The Knorr Pathway At elevated temperatures (e.g., ~140 °C), the reaction shifts to thermodynamic control. While the initial attack on the ketone still occurs, its reversibility allows for the slower, but irreversible, attack on the ester carbonyl to eventually dominate[3][7]. This forms a more stable β-keto anilide intermediate, which upon cyclization under acidic conditions, leads to a 2-hydroxyquinoline via the Knorr quinoline synthesis[3][8].

For the remainder of this guide, we will focus exclusively on the Conrad-Limpach pathway to 4-hydroxyquinolines.

Step-by-Step Mechanistic Breakdown

The Conrad-Limpach synthesis is best understood as a two-stage process: the initial formation of the enamine intermediate, followed by a high-temperature thermal cyclization[4].

Stage 1: Enamine Formation (Low Temperature)

-

Nucleophilic Attack: The nitrogen atom of the substituted aniline attacks the ketone carbonyl of the β-ketoester.

-

Intermediate Formation: A tetrahedral intermediate is formed[3].

-

Dehydration: Subsequent proton transfers and elimination of a water molecule yield the stable β-arylaminocrotonate (enamine) intermediate[8]. This step is often catalyzed by a trace amount of acid.

Stage 2: Thermal Cyclization (High Temperature)

-

Electrocyclic Ring Closing: This is the critical, rate-determining step of the synthesis[3]. The enamine intermediate undergoes an intramolecular electrocyclization, where the electron-rich aromatic ring attacks the ester carbonyl. This step requires significant thermal energy (~250 °C) to overcome the high activation barrier associated with temporarily disrupting the aniline's aromaticity[1][3][4].

-

Elimination & Aromatization: The resulting cyclic intermediate eliminates a molecule of alcohol (e.g., ethanol) to re-establish aromaticity, forming the 4-quinolone ring system.

-

Keto-Enol Tautomerism: The final product, a 4-quinolone, exists in equilibrium with its tautomer, a 4-hydroxyquinoline. While often depicted as the hydroxyquinoline (enol form), the quinolone (keto form) is generally believed to predominate[3].

Visualization of the Core Mechanism

Caption: Core mechanism of the Conrad-Limpach synthesis.

The Impact of Aniline Substituents on Regioselectivity

The nature and position of substituents on the aniline ring profoundly influence the thermal cyclization step. This is a classic application of electrophilic aromatic substitution principles. The cyclization occurs at the carbon atom ortho to the amino group.

Electron-Donating Groups (EDGs)

Anilines bearing EDGs (e.g., -CH₃, -OCH₃, -NR₂) are activated towards electrophilic attack. This generally facilitates the cyclization step, potentially allowing for slightly lower reaction temperatures or shorter reaction times.

-

para-Substituted Anilines: When the EDG is at the C4 position, the two ortho positions (C2 and C6) are equivalent. Cyclization proceeds unambiguously to yield a single 6-substituted-4-hydroxyquinoline.

-

meta-Substituted Anilines: This is the most complex scenario. The EDG at C3 directs the electrophilic cyclization to the C2, C4, and C6 positions.

-

Cyclization at C2 is favored electronically, as it is ortho to the powerful amino directing group.

-

Cyclization at C6 is also electronically favored, being para to the amino group.

-

Steric hindrance from the C3 substituent can disfavor cyclization at the C2 position.

-

Therefore, a mixture of 5-substituted and 7-substituted quinolones is often formed, with the 7-substituted isomer (from cyclization at C6) typically predominating due to reduced steric clash.

-

-

ortho-Substituted Anilines: The EDG at C2 sterically hinders the adjacent C6 position. Cyclization therefore occurs almost exclusively at the C6 position, which is para to the amino group, yielding an 8-substituted-4-hydroxyquinoline.

Electron-Withdrawing Groups (EWGs)

Anilines with EWGs (e.g., -NO₂, -Cl, -CF₃) are deactivated, making the intramolecular electrophilic attack more difficult[1]. Consequently, harsher reaction conditions (higher temperatures, longer times) are often required.

-

para-Substituted Anilines: Similar to EDGs, substitution occurs at the equivalent C2/C6 positions, leading to a single 6-substituted product (e.g., 6-nitro-4-hydroxyquinoline).

-

meta-Substituted Anilines: The EWG at C3 deactivates the entire ring but still allows for the powerful ortho, para-directing amino group to control the outcome. Cyclization will occur at C2 or C6. The deactivating effect of the EWG is felt less strongly at C6, often favoring the formation of the 7-substituted isomer.

-

ortho-Substituted Anilines: The EWG at C2 deactivates the ring and sterically hinders the C6 position. Cyclization is strongly directed to the C6 position, leading to the 8-substituted product, though yields may be lower due to the overall deactivation.

Summary of Substituent Effects

| Aniline Substituent | Position | Reactivity | Predominant Product(s) | Rationale |

| EDG (-OCH₃) | para | Increased | 6-Methoxy-4-hydroxyquinoline | Symmetrical, activated ring. |

| EDG (-CH₃) | meta | Increased | 7-Methyl-4-hydroxyquinoline | Cyclization para to -NH₂ is favored over the sterically hindered ortho position. |

| EDG (-OCH₃) | ortho | Increased | 8-Methoxy-4-hydroxyquinoline | Steric hindrance directs cyclization to the open para position relative to -NH₂. |

| EWG (-NO₂) | para | Decreased | 6-Nitro-4-hydroxyquinoline | Symmetrical, deactivated ring. Requires forcing conditions. |

| EWG (-Cl) | meta | Decreased | 7-Chloro-4-hydroxyquinoline | Ring is deactivated, but cyclization para to -NH₂ is still electronically and sterically preferred. |

Visualization of Regioselectivity

Caption: Regiochemical outcome for a meta-substituted aniline.

Experimental Protocol and Field-Proven Insights

The following protocol provides a reliable, two-stage procedure for the synthesis of 4-hydroxyquinolines. The key to success is careful temperature control in the first stage and the use of an appropriate high-boiling solvent in the second.

Materials and Reagents

-

Substituted Aniline (1.0 eq)

-

Ethyl Acetoacetate (1.1 eq)

-

Acid Catalyst (e.g., 2 drops of conc. H₂SO₄ or p-TsOH)

-

High-Boiling Solvent (e.g., Mineral Oil, Diphenyl Ether, Dowtherm A)

-

Toluene, Hexanes (for washing)

Step-by-Step Methodology

Stage 1: Synthesis of the Enamine Intermediate

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (or short-path distillation head), add the substituted aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a small amount of toluene (to aid in azeotropic water removal).

-

Catalysis: Add 1-2 drops of concentrated sulfuric acid to the stirred mixture[1].

-

Heating: Gently heat the mixture to reflux (typically 80-120 °C, depending on the solvent if used). The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Maintain this temperature for 2-4 hours.

-

Isolation (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude enamine is often a viscous oil or low-melting solid and is typically carried directly into the next step without purification.

Stage 2: Thermal Cyclization

-

Solvent Addition: Add the high-boiling solvent (e.g., mineral oil) to the flask containing the crude enamine. The volume should be sufficient to allow for efficient stirring at high temperatures.

-

High-Temperature Heating: Heat the mixture to ~250 °C using a suitable heating mantle and temperature controller. The reaction is typically complete within 30-60 minutes.

-

Expert Insight: The choice of solvent is critical for both safety and yield. The yield generally improves with higher boiling points up to a plateau[1][2]. Diphenyl ether or Dowtherm A are effective but have strong odors; mineral oil is inexpensive but can make product isolation more challenging[1].

-

-

Product Precipitation: The 4-quinolone product is often insoluble in the hot solvent and will precipitate out of the reaction mixture upon formation or cooling[2].

-

Isolation and Purification: Cool the reaction mixture to room temperature. Dilute with a hydrocarbon solvent like hexanes or toluene to reduce the viscosity of the mineral oil. Collect the solid product by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with hexanes and/or toluene to remove the high-boiling solvent.

-

Drying: Dry the product in a vacuum oven to a constant weight. The resulting 4-hydroxyquinoline is often of high purity.

Solvent Selection Data

The choice of solvent for the thermal cyclization step is a key parameter that directly influences reaction yield. High boiling points are necessary to provide the activation energy for the ring-closing step.

| Solvent | Boiling Point (°C) | Typical Yield (%) | Comments |

| Mineral Oil | > 275 | ~60-70 | Inexpensive, effective; can be difficult to remove from product.[1][3] |

| Diphenyl Ether | 259 | ~65-75 | Effective, solid at room temp, strong unpleasant odor.[1] |

| Dowtherm A | 257 | ~65-75 | Eutectic mixture, liquid at RT, more convenient than diphenyl ether but more expensive.[1] |

| 1,2,4-Trichlorobenzene | 214 | ~50-60 | Lower boiling point, may result in lower yields but is a less viscous alternative.[1] |

| 2,6-di-tert-butylphenol | 265 | ~65 | Good alternative, less odor, reasonable cost.[1] |

Yields are representative and vary based on the specific aniline substrate.[1]

Conclusion

The Conrad-Limpach reaction is a powerful and enduring method for the synthesis of 4-hydroxyquinolines. Its successful application hinges on a firm grasp of its mechanistic underpinnings. By carefully controlling the initial condensation temperature to favor the kinetic enamine product, and by selecting an appropriate high-boiling solvent to drive the energy-intensive thermal cyclization, chemists can reliably access a wide range of substituted quinolones. The predictable regiochemical outcomes, governed by the electronic and steric properties of substituents on the aniline starting material, make the Conrad-Limpach reaction a highly valuable and strategic tool in the design and execution of complex synthetic routes in drug discovery and materials science.

References